molecular formula C7H6BrClS B8528040 1-Bromomethylthio-4-chlorobenzene

1-Bromomethylthio-4-chlorobenzene

Cat. No.: B8528040
M. Wt: 237.55 g/mol
InChI Key: PJKIILWMVXQSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromomethylthio-4-chlorobenzene is a useful research compound. Its molecular formula is C7H6BrClS and its molecular weight is 237.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

1-(bromomethylsulfanyl)-4-chlorobenzene

InChI

InChI=1S/C7H6BrClS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

PJKIILWMVXQSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCBr)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of paraformaldehyde (36.24 g, 1.21 mol, 1.58 equiv) in toluene (243 ml) at 22° is added aqueous hydrobromic acid (48.5 wt %, 652 ml, 5.86 mol, 7.68 equiv) with an endotherm to 18°. The resultant biphasic solution is warmed to 40° and a solution of 4-chlorothiophenol (VII, 138.81 g, 0.960 mol, 1.26 equiv) in toluene (116 ml) is added over ½ hour while maintaining 40-43° and rinsed in with toluene (50 ml). The mixture is then warmed to 50° and stirred 1 hour. The mixture is cooled to 10°, the phases separated, and the aqueous washed with toluene (250 ml). The combined organics are treated with ice water (500 ml), hexanes (350 ml) and the phases separated. The aqueous phase is then washed with toluene (200 ml) and the combined organic phases are dried over magnesium sulfate and concentrated to give crude bromomethylthio-4-chlorobenzene (268.01 g), NMR 7.43, 7.34, 4.79 δ; CMR 134.37, 132.05, 131.78, 129.46, 37.32 δ; HRMS (EI+) calculated for C7H6BrClS=235.9063, found =235.9063.
Quantity
36.24 g
Type
reactant
Reaction Step One
Quantity
652 mL
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step One
Quantity
138.81 g
Type
reactant
Reaction Step Two
Quantity
116 mL
Type
reactant
Reaction Step Two

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